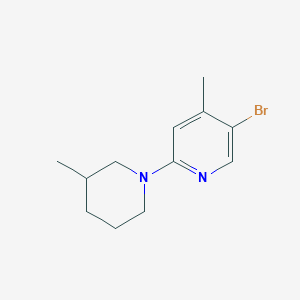

5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine

描述

5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine is a brominated pyridine derivative featuring a methyl group at the 4-position and a 3-methylpiperidinyl substituent at the 2-position.

属性

IUPAC Name |

5-bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-6-10(2)11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPXLHLSARKHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=C(C(=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223864 | |

| Record name | 5-Bromo-4-methyl-2-(3-methyl-1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-77-9 | |

| Record name | 5-Bromo-4-methyl-2-(3-methyl-1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-2-(3-methyl-1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis typically involves:

- Halogenation and methylation of the pyridine ring to introduce the 5-bromo and 4-methyl substituents.

- Nucleophilic substitution or coupling reactions to attach the 3-methylpiperidin-1-yl group at the 2-position of the pyridine.

Preparation of 5-Bromo-4-methylpyridine Intermediate

A key intermediate is 5-bromo-4-methylpyridine, which can be prepared by selective bromination and methylation of pyridine derivatives. The bromination is often carried out using brominating agents under controlled conditions to ensure substitution at the 5-position.

Introduction of the 3-Methylpiperidin-1-yl Group

The 3-methylpiperidin-1-yl substituent is introduced by nucleophilic substitution on a suitable leaving group at the 2-position of the pyridine ring. Commonly, a halogen (such as chlorine or iodine) or a sulfonate ester at the 2-position is displaced by the nucleophilic nitrogen of 3-methylpiperidine.

Detailed Synthetic Route from Patent US20060116519A1

A related synthetic approach described in patent literature involves the following steps:

- Preparation of a 5-bromo-4-methyl-pyridin-3-ylmethyl intermediate.

- Reaction with suitable amines under basic or catalytic conditions to form the corresponding pyridine-amine derivatives.

- Purification by extraction and washing with aqueous ammonium chloride and sodium bicarbonate solutions to remove impurities.

Though the patent primarily focuses on carbamic acid derivatives, the methodology for attaching amine groups to brominated methylpyridine rings is applicable for the preparation of 5-bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine.

Representative Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Bromination | Pyridine derivative + Br2 or NBS in solvent (e.g., acetonitrile) | Selective bromination at 5-position | Moderate to high yield; control temperature to avoid polybromination |

| 2. Methylation | Methyl iodide or methyl sulfate + base (e.g., K2CO3) | Methylation at 4-position | High yield; regioselectivity ensured by directing effects |

| 3. Halogenation at 2-position | Chlorination or iodination using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) | Introduce leaving group for substitution | High yield; mild conditions |

| 4. Nucleophilic substitution | 3-methylpiperidine + base (e.g., triethylamine) in solvent (e.g., acetonitrile) | Substitution at 2-position to attach piperidinyl group | Moderate to high yield; reaction monitored by TLC/NMR |

| 5. Purification | Extraction with ethyl acetate, washing with aqueous ammonium chloride and sodium bicarbonate, drying over Na2SO4 | Remove impurities and isolate product | Product isolated as solid or oil |

Analytical and Characterization Data

- NMR Spectroscopy : Proton and carbon NMR confirm substitution pattern and integrity of the piperidine ring.

- Mass Spectrometry : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) shows molecular ion peaks consistent with the brominated methylpiperidinyl pyridine.

- Chromatography : HPLC with C18 reverse phase columns used for purity assessment.

- Melting Point : Determined to confirm compound identity and purity.

Research Findings and Optimization Notes

- The substitution reaction at the 2-position is sensitive to steric hindrance; 3-methyl substitution on piperidine requires careful control of reaction conditions.

- Use of mild bases and solvents like acetonitrile enhances nucleophilic substitution efficiency.

- Washing with aqueous ammonium chloride and sodium bicarbonate solutions helps remove unreacted amines and acidic impurities.

- Yields can be improved by optimizing reaction time, temperature, and reagent stoichiometry.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Bromination | Selective 5-position bromination using Br2 or NBS | High regioselectivity | Overbromination risk |

| Methylation | Alkylation with methyl iodide under basic conditions | Efficient methyl group introduction | Requires regioselectivity control |

| Halogenation at 2-position | Use of NIS or NCS for halogen introduction | Mild conditions, good yields | Possible side reactions |

| Nucleophilic substitution | Reaction with 3-methylpiperidine in polar solvent | Direct attachment of piperidinyl group | Steric hindrance affects rate |

| Purification | Extraction and washing steps | High purity product | Multiple steps increase time |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

相似化合物的比较

Structural Analogs and Substituent Effects

The compound’s key structural features are compared with related pyridine derivatives (Table 1):

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

Substituent Electronic Effects: The trifluoromethyl group in 5-bromo-4-methyl-2-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, enhancing stability and altering reactivity in cross-coupling reactions compared to the target compound’s 3-methylpiperidinyl group . The amino group in 5-amino-3-bromo-2-methylpyridine enables hydrogen bonding, a feature absent in the target compound but critical for interactions with biological targets like enzymes .

Steric and Spatial Considerations :

- The 3-methylpiperidinyl group in the target compound provides a bulky, nitrogen-containing substituent, likely influencing binding to sterically sensitive receptors (e.g., G protein-coupled receptors). This contrasts with the smaller isopropyl group in 5-bromo-4-methyl-2-(propan-2-yl)pyridine, which prioritizes lipophilicity over specific binding interactions .

- The 2-methylpiperidinyl isomer (C11H15BrN2) demonstrates how positional changes in the piperidinyl group affect molecular conformation and receptor affinity .

Molecular Weight and Pharmacokinetics :

- The target compound’s higher molecular weight (~283.2 g/mol) compared to analogs like 5-bromo-2-(2-methylpiperidin-1-yl)pyridine (255.2 g/mol) may impact bioavailability and membrane permeability .

生物活性

5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridine core with a bromine atom and a 3-methylpiperidin-1-yl substituent, contributing to its unique chemical properties. Its molecular formula is C12H16BrN2, with a molecular weight of approximately 269.18 g/mol. The presence of the piperidine ring is particularly noteworthy as it enhances the compound's interaction with various biological targets, making it a candidate for drug development.

Protein Kinase Inhibition

Research indicates that this compound acts as a protein kinase inhibitor , which is crucial for regulating cellular processes such as cell cycle control and apoptosis. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, thus influencing various signaling pathways involved in cancer and neurodegenerative diseases.

Modulation of Enzyme Activity

The compound has been shown to effectively modulate enzyme activity related to cell proliferation and survival. It selectively binds to specific protein targets, enhancing its therapeutic efficacy in treating diseases like cancer.

The mechanism through which this compound exerts its biological effects primarily involves:

- Binding Interactions : The piperidine moiety facilitates binding to target proteins, enhancing specificity and potency.

- Inhibition of Kinase Activity : By inhibiting specific kinases, the compound can disrupt abnormal signaling pathways associated with tumor growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine | C12H16BrN2 | Different piperidine substitution |

| 5-Bromo-N-Ethyl-4-methyl-pyridin-3-amines | C11H14BrN | Variation in alkyl groups on the nitrogen |

| 5-Bromo-N-benzyl-pyridin derivatives | C13H14BrN | Contains a benzyl group instead of a piperidine |

This table illustrates how structural variations can influence biological activity and pharmacological profiles, emphasizing the potential for targeted drug development based on specific substituents.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Cancer Research : In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines. The compound showed IC50 values in the low micromolar range against specific cancer types, highlighting its potential as an anticancer agent .

- Neurodegenerative Disorders : Preliminary research suggests that this compound may also possess neuroprotective properties, potentially offering therapeutic avenues for conditions such as Alzheimer's disease. Its ability to modulate pathways involved in neuronal survival is under investigation .

常见问题

Q. What are the key synthetic strategies for preparing 5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine?

- Methodological Answer : The synthesis typically involves coupling reactions between halogenated pyridine precursors and substituted piperidines. For example, brominated pyridine intermediates (e.g., 5-Bromo-2-chloro-4-methylpyridine, ) can undergo nucleophilic substitution with 3-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may also be employed to install the piperidine moiety. Reaction optimization should focus on solvent polarity, catalyst loading, and temperature to minimize byproducts like dehalogenation or over-alkylation .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine atom induces deshielding in adjacent protons (e.g., H-3 and H-6 on the pyridine ring). The 3-methylpiperidin-1-yl group shows characteristic signals for methyl protons (δ ~1.2–1.4 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z ≈ 285 (M+H⁺, C₁₂H₁₈BrN₂⁺) with isotopic patterns confirming bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation. Brominated pyridines often require inert storage (argon, −20°C) to prevent degradation. Monitor for exothermic reactions during synthesis, as bromine substituents may react violently with strong reducing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing electron-withdrawing/donating groups to the pyridine core?

- Methodological Answer : Contradictory yields may arise from competing electronic effects. For example, electron-withdrawing groups (e.g., -Br) can deactivate the pyridine ring toward nucleophilic substitution but enhance stability. Use Design of Experiments (DoE) to systematically vary substituents and reaction conditions. Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps, while DFT calculations predict electronic influences on transition states .

Q. What catalytic systems optimize Suzuki-Miyaura coupling of this compound with aryl boronic acids?

- Methodological Answer : Select Pd catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3) for coupling at the bromine site. Pre-activate boronic acids via transmetallation with Cs₂CO₃ in THF/H₂O. Note that steric hindrance from the 3-methylpiperidin-1-yl group may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How does the 3-methylpiperidin-1-yl group influence intermolecular interactions in supramolecular assemblies?

- Methodological Answer : The piperidine ring enables hydrogen bonding (via NH) and π-π stacking (pyridine ring). Conduct single-crystal X-ray diffraction to analyze packing motifs. Compare with analogs lacking the methyl group (e.g., 5-Bromo-2-piperidinylpyridine) to isolate steric/electronic contributions. Computational tools (Mercury, Gaussian) can map electrostatic potentials and non-covalent interaction (NCI) surfaces .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

- Methodological Answer : Use enantiopure 3-methylpiperidine precursors or chiral auxiliaries (e.g., Evans oxazolidinones). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column). Low-temperature reactions (−78°C) and non-polar solvents (toluene) reduce kinetic resolution effects. For dynamic kinetic resolution, employ enzymes (e.g., lipases) or transition-metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。